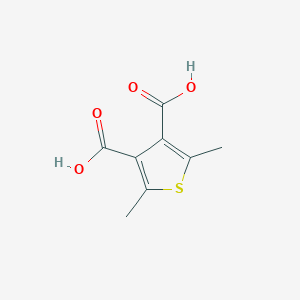

Dimethylthiophene-3,4-dicarboxylic acid

Description

Contextual Significance of Thiophene (B33073) Dicarboxylic Acid Derivatives in Organic Chemistry

Thiophene dicarboxylic acid derivatives are a class of organic compounds that have garnered significant attention due to their utility as building blocks in the synthesis of a wide array of functional molecules. Their rigid, planar structure, endowed by the aromatic thiophene ring, combined with the reactive carboxylic acid groups, makes them ideal precursors for polymers, dyes, and pharmaceuticals. The sulfur atom in the thiophene ring imparts unique electronic properties, influencing the conjugation and charge-transport characteristics of materials derived from these compounds.

Thiophene-containing molecules are integral to the field of materials science, particularly in the development of organic electronics. They are key components in the synthesis of conducting polymers, organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. The tunability of their electronic properties through substitution on the thiophene ring allows for the fine-tuning of material performance.

In medicinal chemistry, the thiophene ring is a recognized bioisostere of the benzene (B151609) ring, meaning it can be substituted for a benzene ring in a drug molecule without significantly altering its biological activity. This has led to the incorporation of thiophene dicarboxylic acid moieties into various pharmacologically active compounds. Furthermore, these derivatives serve as crucial intermediates in the synthesis of agrochemicals, such as insecticides, highlighting their industrial relevance.

Overview of Structural Isomerism and Derivatives within Dimethylthiophene Dicarboxylic Acid Frameworks

The core structure of dimethylthiophene-3,4-dicarboxylic acid allows for a rich variety of structural isomers and derivatives. The placement of the two methyl and two carboxylic acid groups on the four available carbon atoms of the thiophene ring gives rise to several positional isomers, each with distinct chemical and physical properties. Furthermore, the carboxylic acid functionalities can be readily converted into other groups, such as esters, or the entire molecule can be incorporated into larger, fused heterocyclic systems.

Positional Isomers of Methyl and Carboxylic Acid Substituents on the Thiophene Ring

The thiophene ring has four carbon atoms available for substitution, numbered 2, 3, 4, and 5. With two methyl groups and two carboxylic acid groups to be placed on these positions, several positional isomers of dimethylthiophene dicarboxylic acid are possible. The nomenclature of these isomers follows the IUPAC rules for substituted heterocycles, where the positions of the substituents are indicated by numbers, and the substituents are listed in alphabetical order. qmul.ac.ukncert.nic.in

The primary isomers of interest, based on the substitution pattern of two methyl and two carboxyl groups on the thiophene ring, are:

2,3-Dimethylthiophene-4,5-dicarboxylic acid

2,4-Dimethylthiophene-3,5-dicarboxylic acid

2,5-Dimethylthiophene-3,4-dicarboxylic acid

3,4-Dimethylthiophene-2,5-dicarboxylic acid

4,5-Dimethylthiophene-2,3-dicarboxylic acid

Each of these isomers presents a unique spatial arrangement of its functional groups, which in turn influences its reactivity, physical properties, and the geometry of any resulting polymers or macrocycles. The synthesis of a specific isomer often requires a carefully designed synthetic route to control the regioselectivity of the substitution reactions. For instance, the synthesis of 2,5-dimethylthiophene-3,4-dicarbonitrile, a precursor to the corresponding dicarboxylic acid, has been reported. chemicalbook.com

| Isomer Name | Substitution Pattern |

|---|---|

| 2,3-Dimethylthiophene-4,5-dicarboxylic acid | Methyl groups at C2 and C3; Carboxylic acid groups at C4 and C5 |

| 2,4-Dimethylthiophene-3,5-dicarboxylic acid | Methyl groups at C2 and C4; Carboxylic acid groups at C3 and C5 |

| 2,5-Dimethylthiophene-3,4-dicarboxylic acid | Methyl groups at C2 and C5; Carboxylic acid groups at C3 and C4 |

| 3,4-Dimethylthiophene-2,5-dicarboxylic acid | Methyl groups at C3 and C4; Carboxylic acid groups at C2 and C5 |

| 4,5-Dimethylthiophene-2,3-dicarboxylic acid | Methyl groups at C4 and C5; Carboxylic acid groups at C2 and C3 |

Esterification Variants (e.g., Dimethyl Thiophene-3,4-dicarboxylate)

The carboxylic acid groups of dimethylthiophene dicarboxylic acids are readily converted to esters through reactions with alcohols in the presence of an acid catalyst. The most common esterification variant is the dimethyl ester, formed by reaction with methanol (B129727). For the parent compound of interest, this yields Dimethyl thiophene-3,4-dicarboxylate .

Esterification is a crucial derivatization step for several reasons. It can protect the carboxylic acid groups during subsequent reactions, increase the solubility of the compound in organic solvents, and modify the electronic properties of the molecule. In the context of polymer synthesis, dicarboxylic acid esters are often preferred over the free acids as they can lead to cleaner polymerization reactions with fewer side products. The synthesis of various thiophenedicarboxylic acid esters, including dimethyl 2,5-thiophenedicarboxylate, has been explored for the creation of high-performance polyesters. nih.gov

| Acid Precursor | Ester Product | Alcohol Used |

|---|---|---|

| This compound | Dimethyl 2,5-dimethylthiophene-3,4-dicarboxylate | Methanol |

| This compound | Diethyl 2,5-dimethylthiophene-3,4-dicarboxylate | Ethanol (B145695) |

Fused Heterocyclic Systems Incorporating Dimethylthiophene Dicarboxylic Acid Moieties

The dimethylthiophene dicarboxylic acid framework can serve as a building block for the construction of more complex, fused heterocyclic systems. These systems, where the thiophene ring is fused to one or more other rings, often exhibit enhanced electronic and optical properties due to their extended π-conjugated systems. A prominent example of such fused systems are the thienothiophenes .

Thienothiophenes consist of two fused thiophene rings and exist in several isomeric forms depending on the mode of fusion. The incorporation of methyl and carboxylic acid or ester groups onto this fused ring system allows for further functionalization and tuning of properties. For example, 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid is a known compound that combines the features of a dimethylthiophene dicarboxylic acid with a fused thienothiophene core. nih.govscbt.comchemscene.com These fused systems are of significant interest in materials science for applications in organic electronics. The synthesis of such complex molecules often involves multi-step reaction sequences, starting from appropriately substituted thiophene precursors.

| Fused System | Parent Heterocycle | Example Compound |

|---|---|---|

| Thieno[2,3-b]thiophene (B1266192) | Thiophene | 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid |

| Thieno[3,2-b]thiophene (B52689) | Thiophene | Substituted thieno[3,2-b]thiophene dicarboxylic acids |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylthiophene-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMKLCYWTZAXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dimethylthiophene Dicarboxylic Acid and Its Derivatives

Direct Synthetic Routes to Dimethylthiophene-Dicarboxylic Acids

Direct synthesis aims to construct the substituted thiophene (B33073) ring in a single or few steps from acyclic precursors. These methods are often preferred for their atom economy and efficiency.

While the primary focus is often on the 3,4-dicarboxylic acid isomer, the synthesis of 3,4-dimethylthiophene-2,5-dicarboxylic acid is also of significant interest. This compound serves as a monomer for thiophene-based polymers where the methyl groups enhance solubility and the carboxylic acid groups provide points for polymerization. nih.gov A key synthetic strategy involves the Paal-Knorr thiophene synthesis, which utilizes a 1,4-dicarbonyl compound and a sulfurizing agent. For 3,4-dimethylthiophene-2,5-dicarboxylic acid, the starting material would be a 3,4-dimethyl-2,5-dioxo-hexanedioic acid derivative, which can be cyclized using reagents like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.com

Cyclization reactions are a cornerstone for synthesizing the thiophene core. The Fiesselmann thiophene synthesis is a versatile method that involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-keto esters. derpharmachemica.com By selecting appropriately substituted precursors, this method can be adapted to produce various dimethylthiophene dicarboxylic acids.

A notable pathway involves the cyclization of a 1-formyl-2-dialkoxymethylsuccinic acid ester. This intermediate can be reacted with a sulfur source to form the thiophene-3,4-dicarboxylate ring system. google.com Hydrolysis of the resulting ester yields the desired dicarboxylic acid. google.com Another efficient route begins with thiophene-3,4-dicarbonitrile, which can be hydrolyzed under basic conditions using potassium hydroxide (B78521) in ethylene (B1197577) glycol to yield thiophene-3,4-dicarboxylic acid with high efficiency. chemicalbook.com

Palladium-catalyzed cyclization reactions have also emerged as a powerful tool. For instance, 1-mercapto-3-yn-2-ols can undergo a PdI2/KI-catalyzed heterocyclodehydration to form substituted thiophenes. mdpi.com This methodology can be extended to create the dimethylthiophene dicarboxylic acid framework by using precursors with the required methyl and carboxylate functionalities.

| Precursor | Reagents/Conditions | Product | Reference |

| Diethyl 2,3-diacetylsuccinate | Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent | Diethyl 2,5-dimethylthiophene-3,4-dicarboxylate | google.com |

| Thiophene-3,4-dicarbonitrile | KOH, ethylene glycol, heat | Thiophene-3,4-dicarboxylic acid | chemicalbook.com |

| Diethyl-l-formyl-2-dialkoxymethyl succinic acid ester | Sulfur source, cyclization | Diethyl 3,4-thiophenedicarboxylate | google.com |

Preparation of Dimethylthiophene-3,4-dicarboxylate via Esterification

The diester form, particularly dimethyl thiophene-3,4-dicarboxylate, is a common and versatile derivative used in further chemical transformations. nih.gov Esterification is the primary method for its preparation from the corresponding dicarboxylic acid.

The conversion of thiophene-3,4-dicarboxylic acid to its dimethyl ester is typically achieved through standard esterification protocols. One of the most common methods is Fischer esterification, which involves refluxing the dicarboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. nih.govsemanticscholar.org

For milder conditions, coupling reagents can be employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitates the esterification of carboxylic acids with alcohols at room temperature. orgsyn.org This method is particularly useful for sensitive substrates, as it avoids the high temperatures and strong acidic conditions of Fischer esterification.

| Starting Material | Reagents | Product | Key Features | Reference |

| Thiophene-3,4-dicarboxylic Acid | Methanol, H₂SO₄ (catalyst), reflux | Dimethyl thiophene-3,4-dicarboxylate | Standard Fischer esterification | nih.govsemanticscholar.org |

| Thiophene-3,4-dicarboxylic Acid | Methanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dimethyl thiophene-3,4-dicarboxylate | Mild, room temperature conditions | orgsyn.org |

Synthesizing thiophene diesters from readily available precursors like maleic anhydride (B1165640) represents an efficient and convergent approach. These routes build the thiophene ring and incorporate the ester functionalities simultaneously. One potential strategy involves the reaction of dimethylmaleic anhydride with a sulfur-containing nucleophile. researchgate.net

A well-established parallel is the synthesis of pyrrole-3,4-dicarboxylic esters from diethyl maleate (B1232345). researchgate.net An analogous thiophene synthesis would involve the reaction of a maleate diester with a reagent capable of donating a sulfur atom, leading to a cyclization that forms the thiophene ring. For example, the reaction of diethyl maleate with a reagent like TosMIC (tosylmethyl isocyanide) in the presence of a sulfur source could potentially yield the corresponding thiophene dicarboxylate. researchgate.net Michael addition reactions using maleic anhydride can also serve as a starting point for creating succinated intermediates, which can then be further processed and cyclized into the target thiophene structures. nih.govmdpi.com

Synthesis of Fused Thiophene Dicarboxylic Acid Systems Incorporating Dimethylthiophene Moieties

Fused thiophene systems are of great interest for their extended π-conjugation, making them suitable for applications in organic electronics. mdpi.com The incorporation of a dimethylthiophene dicarboxylic acid moiety into a larger, fused structure can fine-tune the electronic and physical properties of the resulting material.

A prime example is the synthesis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid. chemscene.com The synthesis of such fused systems often involves building a second thiophene ring onto an existing, appropriately functionalized thiophene precursor. For example, a 3,4-disubstituted thiophene can be elaborated at the 2 and 5 positions with functional groups that can then undergo a cyclization reaction to form the second fused thiophene ring. These reactions often utilize established thiophene synthesis methods, such as those derived from the Gewald or Fiesselmann reactions, applied in an intramolecular fashion. derpharmachemica.com The resulting fused-ring dicarboxylic acids are important chromophores and building blocks for π-extended materials. rsc.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Reference |

| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | 175202-55-8 | C₁₀H₈O₄S₂ | 256.30 | chemscene.com |

Routes to 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic Acid

The synthesis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid is a multi-step process that typically proceeds through key intermediates such as the corresponding dinitrile or diester derivatives. These precursors are then converted to the final dicarboxylic acid.

One established route involves the synthesis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile . This compound can be synthesized following literature procedures and crystallized from a mixture of dimethylformamide (DMF) and dichloromethane (B109758) (CH₂Cl₂) to yield light brown crystals. mdpi.com

Another crucial intermediate is Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate . The synthesis of this diester results in a planar thieno[2,3-b]thiophene (B1266192) ring system. nih.gov The final step to obtain the target dicarboxylic acid involves the hydrolysis of these ester or nitrile functional groups. For instance, the hydrolysis of diethyl 3,4-thiophenedicarboxylate can be achieved by refluxing in a solution of ethanol (B145695) and hydrochloric acid, followed by acidification to precipitate the free dicarboxylic acid. google.com This general method is applicable to the diethyl ester of the dimethylthieno[2,3-b]thiophene core to yield the desired 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid.

| Precursor | Conversion Step | Final Product |

|---|---|---|

| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile | Hydrolysis (e.g., acid-catalyzed) | 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid |

| Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate |

Derivatization Strategies for Aminothiophene Dicarboxylic Esters

Aminothiophene dicarboxylic esters are versatile building blocks in organic synthesis. One of the key derivatives is 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester (DAT) . A primary derivatization strategy for this compound is its condensation reaction with various aldehydes and dialdehydes. This reaction leads to the formation of conjugated (oligo)azomethines, which are materials of interest for optoelectronic applications. rsc.org The reaction is typically carried out in ethanol with a catalytic amount of acid, such as trifluoroacetic acid (TFA). rsc.org

These azomethine derivatives exhibit interesting thermal, optical, and electrochemical properties, including the ability to form stable amorphous phases with high glass transition temperatures. rsc.org

| Property | Observation | Reference |

|---|---|---|

| Thermal Stability | Formation of stable amorphous materials with high glass transition temperatures (>100 °C) | rsc.org |

| Electrochemical Activity | Undergo oxidation and reduction processes | rsc.org |

| Optical Properties | Absorb radiation from 350 to 600 nm; exhibit weak emission | rsc.org |

Hantzsch-Type Thiophene Cyclization and Subsequent Derivatization

While the Hantzsch synthesis is classically known for producing dihydropyridines, the construction of the 2-aminothiophene core, a necessary precursor for many derivatizations, is most efficiently achieved through the Gewald aminothiophene synthesis . wikipedia.orgnih.gov This multicomponent reaction is the cornerstone for preparing a wide variety of substituted 2-aminothiophenes. nih.gov

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The mechanism begins with a Knoevenagel condensation to form a stable α,β-unsaturated nitrile, which then reacts with sulfur. Subsequent cyclization and tautomerization yield the final polysubstituted 2-aminothiophene. wikipedia.org This method is highly versatile for creating precursors like aminothiophene dicarboxylic esters, which can then be further derivatized. researchgate.net

Direct Amination Approaches via Nitration and Reduction

A direct method for introducing an amino group onto a thiophene dicarboxylic ester scaffold involves a two-step process of nitration followed by reduction. The thiophene ring is susceptible to electrophilic substitution, though conditions must be carefully controlled.

Nitration: Thiophene rings can be nitrated using various reagents. A common method involves using nitric acid in acetic anhydride to prevent side reactions. stackexchange.com For thiophene dicarboxylates, nitration introduces a nitro group onto the aromatic core. For example, dimethyl thiophene-2,5-dicarboxylate can be nitrated to yield dimethyl 3-nitrothiophene-2,5-dicarboxylate. mdpi.com

Reduction: The resulting nitrothiophene derivative can then be reduced to the corresponding aminothiophene. A standard method for this transformation is catalytic hydrogenation. For instance, the reduction of dimethyl 3-nitrothiophene-2,5-dicarboxylate can be accomplished using hydrogen gas with a palladium (Pd) catalyst to yield dimethyl 3-aminothiophene-2,5-dicarboxylate. mdpi.com

| Step | Reactants | Product | Reference |

|---|---|---|---|

| Nitration | Dimethyl thiophene-2,5-dicarboxylate, Nitric Acid/Acetic Anhydride | Dimethyl 3-nitrothiophene-2,5-dicarboxylate | mdpi.com |

| Reduction | Dimethyl 3-nitrothiophene-2,5-dicarboxylate, H₂, Pd catalyst | Dimethyl 3-aminothiophene-2,5-dicarboxylate | mdpi.com |

Green Chemistry Principles in the Synthesis of Thiophene Carboxylic Acid Derivatives

One approach is the use of solvent-free reaction conditions . The Gewald synthesis of 2-aminothiophenes has been successfully performed using high-speed ball milling (mechanochemistry), which can be conducted under aerobic conditions and may only require a catalytic amount of base. mdpi.com This method eliminates the need for bulk organic solvents, reducing waste and potential environmental impact. nih.gov

Another green strategy involves utilizing environmentally friendly solvents . A copper-mediated halocyclization for preparing halogenated thiophenes has been developed using ethanol, a green solvent, in place of harsher alternatives. nih.gov This method employs simple starting materials and non-toxic inorganic reagents under mild conditions. nih.gov

Furthermore, the development of one-pot multicomponent reactions (MCRs) , such as the Gewald reaction, inherently aligns with green chemistry principles by reducing the number of synthetic steps, which in turn minimizes waste and improves efficiency. nih.gov Modifications to these MCRs, such as performing them without a solvent at room temperature, further enhance their green credentials. nih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of Dimethylthiophene Dicarboxylic Acid Systems

Carboxylic Acid Functional Group Transformations

The two carboxylic acid groups located at the 3 and 4 positions of the thiophene (B33073) ring are the primary sites for transformations typical of organic acids. These reactions primarily involve nucleophilic acyl substitution.

The conversion of the carboxylic acid groups of 2,5-dimethylthiophene-3,4-dicarboxylic acid into esters is a fundamental transformation, typically achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk

The mechanism proceeds through several equilibrium steps: masterorganicchemistry.comlibretexts.org

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of a carboxylic acid group, significantly increasing the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester. libretexts.org

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. chemguide.co.uklibretexts.org

Given the presence of two carboxylic acid groups, the reaction proceeds stepwise to form the diester. To drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove the water as it is formed. libretexts.org For instance, the esterification of the related 2,5-thiophenedicarboxylic acid to dimethyl 2,5-thiophenedicarboxylate is effectively carried out with methanol (B129727) and sulfuric acid. nih.gov

| Reaction | Reactants | Catalyst | Key Conditions | Product |

| Diesterification | 2,5-Dimethylthiophene-3,4-dicarboxylic acid, Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄) | Heat, Excess alcohol | Corresponding Dialkyl 2,5-dimethylthiophene-3,4-dicarboxylate |

The adjacent positioning of the two carboxylic acid groups on the thiophene-3,4-dicarboxylic acid core allows for the formation of a cyclic anhydride (B1165640) upon dehydration. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride. In a representative procedure for the unsubstituted analogue, thiophene-3,4-dicarboxylic acid is heated at reflux in acetic anhydride, yielding thiophene-3,4-dicarboxylic anhydride in high yield after evaporation of the solvent. prepchem.com

This intramolecular dehydration reaction provides a stable five-membered anhydride ring fused to the thiophene ring. The resulting 2,5-dimethylthiophene-3,4-dicarboxylic anhydride is a reactive species, susceptible to nucleophilic attack at the electrophilic carbonyl carbons. This reactivity makes it a valuable intermediate for synthesizing mono-substituted derivatives of the original dicarboxylic acid, as the attack of a nucleophile (e.g., an alcohol or amine) will open the ring to form an ester and a carboxylic acid, or an amide and a carboxylic acid, respectively.

| Reaction | Starting Material | Reagent | Condition | Product |

| Anhydride Formation | Thiophene-3,4-dicarboxylic acid | Acetic Anhydride | Heating/Reflux | Thiophene-3,4-dicarboxylic anhydride |

Thiophene Ring System Reactivity

The thiophene ring, while aromatic, possesses a sulfur heteroatom that provides unique avenues of reactivity distinct from carbocyclic aromatic systems like benzene (B151609).

The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) (S=O) and subsequently a sulfone (O=S=O). researchgate.net This transformation disrupts the aromaticity of the thiophene ring. The oxidation can be carried out using various oxidizing agents, with hydrogen peroxide (H₂O₂) being a common choice. chemicalbook.comresearchgate.net

The degree of oxidation can often be controlled by the reaction conditions and the stoichiometry of the oxidant. organic-chemistry.org

Sulfoxide Formation: Milder conditions and a controlled amount of the oxidizing agent typically lead to the formation of the corresponding 2,5-dimethylthiophene-3,4-dicarboxylic acid 1-oxide (a sulfoxide). researchgate.net

Sulfone Formation: The use of excess oxidant, stronger oxidizing agents (like peroxy acids), or more forcing conditions (e.g., higher temperatures or catalysts like sodium tungstate) will further oxidize the sulfur to yield the 2,5-dimethylthiophene-3,4-dicarboxylic acid 1,1-dioxide (a sulfone). chemicalbook.comresearchgate.netorganic-chemistry.org

These oxidized derivatives, particularly the sulfones, are useful as dienophiles in Diels-Alder reactions. researchgate.net

| Product | Oxidizing Agent | Typical Conditions |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Controlled stoichiometry, low temperature |

| Sulfone | Excess Hydrogen Peroxide (H₂O₂), Peroxy acids (e.g., m-CPBA) | Excess oxidant, catalysts (e.g., Na₂WO₄), higher temperature |

The thiophene ring can be reduced to its saturated analogue, tetrahydrothiophene (B86538) (also known as a thiolane). This is typically accomplished through catalytic hydrogenation. The reaction involves treating the thiophene derivative with hydrogen gas (H₂) in the presence of a metal catalyst. chemicalbook.com

Commonly used catalysts for this transformation include Palladium on carbon (Pd/C) and Raney Nickel. The hydrogenation of 2,5-dihydrothiophene (B159602) over Pd/C effectively yields tetrahydrothiophene. chemicalbook.com Applying this to 2,5-dimethylthiophene-3,4-dicarboxylic acid would result in the formation of 2,5-dimethyltetrahydrothiophene-3,4-dicarboxylic acid. It is important to select reaction conditions carefully, as some powerful reducing agents could potentially reduce the carboxylic acid groups as well. However, catalytic hydrogenation is generally selective for the aromatic ring under controlled conditions.

Electrophilic aromatic substitution is a hallmark reaction of many aromatic compounds, including thiophene. libretexts.org However, the feasibility of this reaction is highly dependent on the nature of the substituents already present on the ring. masterorganicchemistry.com

The 2,5-dimethylthiophene-3,4-dicarboxylic acid molecule has four substituents: two activating methyl groups and two strongly deactivating carboxylic acid groups. Carboxylic acid groups are powerful electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring system. This deactivation makes the ring much less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com With two such groups present, the thiophene ring is severely deactivated, making electrophilic substitution reactions very difficult to achieve. Any potential reaction would require harsh conditions that could lead to degradation of the molecule. Therefore, electrophilic aromatic substitution is generally not considered a viable reaction pathway for this particular compound.

Advanced Coupling and Cycloaddition Chemistry

The chemical versatility of dimethylthiophene-3,4-dicarboxylic acid and its derivatives is significantly enhanced through advanced organic reactions, particularly cross-coupling and cycloaddition methodologies. These reactions provide powerful tools for the construction of complex molecular architectures with potential applications in materials science and medicinal chemistry.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Stille couplings are particularly prominent examples, enabling the linkage of diverse organic fragments. For thiophene systems, these reactions typically involve the coupling of a halogenated thiophene derivative with an organoboron or organotin reagent.

In the context of this compound, the corresponding dihalide derivatives, such as dimethyl 2,5-dibromothiophene-3,4-dicarboxylate, serve as key precursors for such transformations. These reactions allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the 2- and 5-positions of the thiophene ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.gov This reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. nih.gov

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar dihalogenated thiophenes provides a strong indication of its potential in Suzuki-Miyaura coupling. For instance, the double Suzuki-Miyaura cross-coupling of various dibromothiophenes with arylboronic acids has been successfully demonstrated. researchgate.net A typical reaction would involve a palladium catalyst, such as Pd(OAc)₂/PPh₃, in the presence of a base. researchgate.net

A plausible reaction scheme for the double Suzuki-Miyaura coupling of dimethyl 2,5-dibromothiophene-3,4-dicarboxylate with an arylboronic acid is depicted below. The reaction is expected to proceed in a stepwise manner, allowing for the potential synthesis of both mono- and di-arylated products.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibromothiophenes

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | Reflux |

| Pd(PPh₃)₄ | - | K₃PO₄ | Solvent/H₂O (4:1) | 90 |

Stille Coupling

The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin reagent (organostannane). wikipedia.org This method is also highly versatile and tolerates a wide range of functional groups. wikipedia.org The organostannanes are generally stable to air and moisture, although their toxicity is a notable drawback. wikipedia.org

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

For derivatives of this compound, a di-stannylated derivative, such as dimethyl 2,5-bis(tributylstannyl)thiophene-3,4-dicarboxylate, could be coupled with various aryl or vinyl halides. Conversely, a di-halo derivative could be coupled with organostannanes. The choice of reactants allows for considerable flexibility in the synthesis of complex thiophene-based structures.

Table 2: Key Steps in the Stille Coupling Catalytic Cycle

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide. |

| Transmetalation | The organic group from the organostannane is transferred to the palladium complex. |

| Reductive Elimination | The two organic groups are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. |

Diels-Alder Cycloaddition Reactions of Thiophene Derivatives

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. Due to the aromatic character of the thiophene ring, thiophenes are generally considered unreactive dienes under standard Diels-Alder conditions. nih.gov The aromatic stabilization energy of the thiophene ring must be overcome for the cycloaddition to proceed, which often requires harsh reaction conditions such as high pressure or the use of highly reactive dienophiles. nih.gov

However, the reactivity of the thiophene ring in Diels-Alder reactions can be enhanced by modifying the thiophene nucleus. One common strategy is the oxidation of the sulfur atom to form a thiophene S-oxide or S,S-dioxide. This disruption of aromaticity renders the thiophene derivative a more reactive diene. nih.gov

For a compound like dimethyl 2,5-dimethylthiophene-3,4-dicarboxylate, its participation in a Diels-Alder reaction as a diene would likely require prior activation, for example, through oxidation of the sulfur atom. The electron-withdrawing dicarboxylic ester groups at the 3- and 4-positions would further decrease the electron density of the diene system, potentially making the cycloaddition more challenging without prior modification.

Alternatively, thiophene derivatives can sometimes act as dienophiles, although this is less common. The viability of this compound or its derivatives as either a diene or a dienophile in a Diels-Alder reaction would be highly dependent on the specific reaction partners and conditions employed. The reaction with highly reactive dienophiles, such as maleimides, in the presence of a Lewis acid catalyst could potentially promote the cycloaddition. nih.gov

Table 3: Factors Influencing Diels-Alder Reactivity of Thiophenes

| Factor | Effect on Reactivity | Rationale |

| Aromaticity | Decreases reactivity | Overcoming the aromatic stabilization energy is required. |

| S-Oxidation | Increases reactivity | Disrupts aromaticity, making the system more diene-like. |

| Electron-withdrawing substituents | Generally decreases diene reactivity | Lowers the energy of the HOMO of the diene. |

| High Pressure | Can promote reaction | Favors the formation of the more compact cycloadduct. |

| Lewis Acid Catalysis | Can promote reaction | Lowers the LUMO energy of the dienophile, accelerating the reaction. |

Advanced Spectroscopic and Structural Characterization of Dimethylthiophene Dicarboxylic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR Spectral Analysis

No specific ¹H NMR spectral data, including chemical shifts, multiplicity, and coupling constants for 2,5-Dimethylthiophene-3,4-dicarboxylic acid, is available in the surveyed literature.

Carbon-13 (¹³C) NMR Spectral Analysis

No specific ¹³C NMR spectral data detailing the chemical shifts for the methyl, thiophene (B33073) ring, and carboxylic acid carbons of 2,5-Dimethylthiophene-3,4-dicarboxylic acid could be located.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

No mass spectrometry data, including the molecular ion peak or characteristic fragmentation patterns for 2,5-Dimethylthiophene-3,4-dicarboxylic acid, is available to report.

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction studies for 2,5-Dimethylthiophene-3,4-dicarboxylic acid were found. Consequently, an analysis of its solid-state structure is not possible.

Analysis of Molecular Conformation and Planarity

Without crystallographic data, details on bond lengths, bond angles, and the planarity of the thiophene ring and its substituents cannot be provided.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Information on the hydrogen bonding interactions, which are crucial for understanding the crystal packing and supramolecular assembly, is unavailable.

Examination of Crystal Packing and Supramolecular Interactions (e.g., π–π Stacking)

The most significant supramolecular interaction in the crystal lattice of carboxylic acids is the formation of hydrogen-bonded dimers. It is anticipated that the two carboxylic acid groups of Dimethylthiophene-3,4-dicarboxylic acid would form robust centrosymmetric dimers through strong O-H···O hydrogen bonds. This interaction typically creates a planar eight-membered ring motif, which is a common and highly stable supramolecular synthon in the crystal engineering of carboxylic acids. aip.orgaip.org

Beyond hydrogen bonding, the packing of the thiophene rings is governed by other non-covalent forces. The interaction between thiophene dimers is primarily driven by dispersion forces, which are a major source of attraction. acs.org However, electrostatic interactions, though weaker, are highly dependent on orientation and play a critical role in determining the final geometry. acs.org

This interplay can lead to different packing motifs, including π–π stacking or herringbone structures. In π–π stacking, the planar aromatic rings are arranged in a parallel or near-parallel fashion. Theoretical calculations on thiophene dimers show that steric repulsion between substituents can favor a π-stacked structure. acs.org The presence of methyl groups at the 3 and 4 positions of the thiophene ring would influence this arrangement. The electron-donating nature of methyl groups can affect the quadrupole moment of the aromatic ring, potentially influencing the preferred stacking geometry. rsc.org Additionally, weaker C-H···O or C-H···π hydrogen bonds may further stabilize the three-dimensional crystal lattice. aip.orgaip.org The diverse coordination properties of thiophene dicarboxylates, influenced by both the molecular structure and the presence of other ligands or ions, make them versatile building blocks for constructing varied supramolecular architectures. rsc.org

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of the carboxylic acid groups, the substituted thiophene ring, and the methyl groups. mdpi.com

The most prominent feature is a very broad absorption band in the region of 3500–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. iosrjournals.org The C-H stretching vibrations of the methyl groups and the thiophene ring are expected to appear just below 3000 cm⁻¹.

A strong, sharp absorption band, characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid, is typically observed around 1700 cm⁻¹. The aromatic C=C stretching vibrations of the thiophene ring usually appear in the 1600–1350 cm⁻¹ region. iosrjournals.org For substituted thiophenes, these bands can be found in ranges such as 1532–1514 cm⁻¹ and 1454–1430 cm⁻¹. iosrjournals.org

Vibrations involving the C-O stretching and O-H in-plane bending of the carboxylic acid group are coupled and give rise to bands in the 1440–1200 cm⁻¹ region. The C-S stretching mode within the thiophene ring is typically weaker and can be found in the 710–687 cm⁻¹ range. iosrjournals.org

The table below summarizes the expected characteristic FTIR absorption frequencies for this compound based on data from analogous compounds.

Interactive Data Table: Characteristic FTIR Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid (Dimer) | 3500 - 2500 | Broad, Strong |

| C-H Stretch | Methyl & Thiophene Ring | 3100 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | ~1700 | Strong, Sharp |

| C=C Stretch | Thiophene Ring | 1600 - 1430 | Medium |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1440 - 1200 | Medium |

| C-S Stretch | Thiophene Ring | 710 - 687 | Weak to Medium |

Computational Chemistry and Theoretical Studies of Dimethylthiophene Dicarboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. Functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with appropriate basis sets (e.g., 6-31G* or 6-311++G(d,p)) are commonly used to predict a wide range of molecular properties. mdpi.comresearchgate.netnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure to find the arrangement with the lowest potential energy. researchgate.net

For Dimethylthiophene-3,4-dicarboxylic acid, a key aspect of conformational analysis involves the orientation of the two carboxylic acid groups relative to the central thiophene (B33073) ring. The rotation around the single bonds connecting the carboxylic carbons to the thiophene ring defines the potential energy surface. DFT calculations can map this surface to identify the global minimum energy conformation, which represents the most probable structure of the molecule. researchgate.net In a related study on 3-thiophenecarboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level were used to perform a relaxed potential energy scan by varying the C-C-C=O dihedral angle to locate the most stable planar and non-planar forms. researchgate.net This analysis reveals whether the carboxylic acid groups are coplanar with the thiophene ring or twisted out of the plane, which has significant implications for the molecule's conjugation and electronic properties.

| Parameter | Description | Typical Calculated Value (for thiophene-acid systems) |

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | C-S (thiophene ring): ~1.74 ÅC=O (carboxyl): ~1.21 Å |

| Bond Angle | The angle formed between three connected atoms. | C-S-C (thiophene ring): ~92°O=C-O (carboxyl): ~123° |

| Dihedral Angle | The angle between two intersecting planes, used to define conformation. | Cring-Cring-Ccarboxyl=Ocarboxyl: Defines the twist of the carboxyl group relative to the ring. |

This interactive table outlines the key parameters determined during geometry optimization. Values are representative of thiophene carboxylic acid systems based on computational literature.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized. mdpi.com

DFT calculations provide accurate predictions of HOMO and LUMO energy levels. For derivatives of the closely related thiophene-3,4-dicarboxylic acid diethyl ester, DFT calculations have shown HOMO energies in the range of -5.46 to -5.17 eV and LUMO energies from -3.86 to -3.60 eV, resulting in a low energy gap of less than 1.7 eV. mdpi.com This small gap is indicative of a system with significant electronic conjugation, making it potentially suitable for applications in organic electronics. mdpi.com

| Orbital/Parameter | Description | Significance | Example Energy Range (Thiophene Derivatives) |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Related to the ionization potential. | -4.99 to -6.32 eV nih.govsid.ir |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Related to the electron affinity. | -1.14 to -4.22 eV nih.govsid.ir |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, stability, and the energy of the lowest electronic transition. | 1.7 to 3.85 eV nih.govmdpi.com |

This interactive table summarizes the properties of frontier molecular orbitals with example energy values from studies on related thiophene compounds.

Understanding how electron density is distributed across a molecule is key to predicting its reactive sites. DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution. researchgate.net In an MEP map, different colors represent varying electrostatic potentials on the molecule's surface:

Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would likely show the most negative potential (red) localized around the highly electronegative oxygen atoms of the two carboxylic acid groups. Conversely, the most positive potential (blue) would be found on the acidic hydrogen atoms of these groups, confirming their role as proton donors. The thiophene ring itself would exhibit intermediate potential, with slight variations depending on the electronic influence of the substituents. This analysis helps to rationalize the molecule's intermolecular interactions and points of chemical reactivity. researchgate.net

Theoretical Investigations of Reactivity and Reaction Pathways

The energies of the frontier orbitals calculated via DFT can be used to determine various global reactivity descriptors that quantify a molecule's chemical behavior. mdpi.com These descriptors, based on Koopmans' theorem, provide a quantitative measure of reactivity. mdpi.comresearchgate.net

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

By calculating these indices for this compound, researchers can predict its stability and propensity to engage in different types of chemical reactions. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions. researchgate.net

| Reactivity Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. High hardness implies low reactivity. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of a molecule's ability to act as an electrophile. |

This interactive table defines the global reactivity descriptors that can be derived from DFT calculations.

Spectroscopic Property Prediction (e.g., UV-Vis absorption properties)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths, f). mdpi.com

For a molecule like this compound, the most significant electronic transition is typically the HOMO → LUMO transition, which often corresponds to a π → π* excitation within the conjugated system of the thiophene ring and carboxylic acid groups. nih.gov TD-DFT calculations can predict the λmax for this transition, providing theoretical support for experimental UV-Vis measurements. The calculations are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the electronic transitions, as solvent polarity can significantly shift absorption wavelengths. mdpi.comnih.gov

| Calculated Parameter | Description | Significance |

| Excitation Energy (eV) | The energy required to promote an electron to a higher energy state. | Determines the position of the absorption peak. |

| Wavelength (λmax, nm) | The wavelength of light corresponding to the excitation energy. | Predicts the color and UV-Vis absorption maximum. |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a transition. | Predicts the intensity of an absorption band. A value of f > 0.01 indicates a strong transition. |

| Major Contribution | The primary orbitals involved in the electronic transition. | Identifies the nature of the excitation (e.g., HOMO→LUMO). |

This interactive table outlines the key parameters obtained from a TD-DFT calculation for predicting UV-Vis spectra.

Applications of Dimethylthiophene Dicarboxylic Acid Systems in Advanced Materials Science

Development of Organic Electronic Materials

Thiophene-based molecules are foundational to the field of organic electronics, prized for their excellent charge transport properties and chemical stability. researchgate.netnottingham.ac.uk The incorporation of dimethylthiophene dicarboxylic acid moieties into larger molecular structures allows for the fine-tuning of electronic properties, making them suitable for a range of applications. researchgate.net These materials are integral to the development of next-generation devices that are flexible, lightweight, and cost-effective to produce. dlr.de

Synthesis of Conjugated Polymers and Copolymers

The dicarboxylic acid functionality of dimethylthiophene derivatives serves as a versatile chemical handle for synthesizing conjugated polymers. nih.gov These polymers, characterized by a backbone of alternating single and double bonds, are the primary active components in many organic electronic devices. Transition metal-catalyzed cross-coupling reactions, such as Stille and Suzuki coupling, are common methods for creating these polymers. rsc.orgnih.gov A significant advantage of using thiophene-based monomers is the well-understood chemistry, which allows for precise control over the polymer's structure and properties. nih.gov

The synthesis of these polymers often involves reacting a thiophene-based monomer with other aromatic units. For instance, thiophene-flanked benzothiadiazole derivatives are widely used building blocks for creating high-performance conjugated polymers for optoelectronic applications. rsc.org Direct arylation polycondensation is a more recent, facile method that provides a straightforward way to synthesize these copolymers. rsc.org The resulting polymers often exhibit high solution processability, which is crucial for fabricating large-area electronic devices. ep2-bayreuth.de

A powerful strategy for tuning the electronic properties of conjugated polymers is the creation of donor-acceptor (D-A) architectures. rsc.org This design involves alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. mdpi.comrsc.org This arrangement leads to intramolecular charge transfer, which narrows the polymer's HOMO-LUMO energy gap and shifts its absorption spectrum to longer wavelengths, often into the near-infrared region. ep2-bayreuth.deresearchgate.net

Thiophene (B33073) units, including dimethylthiophene derivatives, typically serve as the electron donor component due to their electron-rich nature. mdpi.comresearchgate.net They are often copolymerized with strong electron-accepting units such as benzothiadiazole, thieno[3,4-c]pyrrole-4,6-dione, or 5,6-difluorobenzotriazole. rsc.orgnih.gov The properties of the resulting D-A copolymers can be finely tuned by changing the specific donor and acceptor units or by adjusting their ratio within the polymer chain. mdpi.comnih.gov This tunability is essential for optimizing materials for specific applications. ep2-bayreuth.de

Application in Organic Semiconductors and Optoelectronics

The conjugated polymers derived from dimethylthiophene dicarboxylic acid systems are organic semiconductors, meaning they possess electrical conductivity that falls between that of insulators and conductors. researchgate.netdlr.de This property is fundamental to their use in optoelectronic devices, which convert electrical signals into light or vice versa. dlr.de Thiophene-based materials have been successfully incorporated into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photosensors. dlr.de

In these applications, the performance of the device is heavily dependent on the semiconductor's charge carrier mobility and energy levels. For example, three different p-type donor-acceptor π-conjugated polymers incorporating terthiophene-3′,4′-dicarboxylate units exhibited hole mobilities in the range of 2.18 × 10⁻⁴ to 4.36 × 10⁻⁴ cm² V⁻¹ s⁻¹, demonstrating their potential for use as p-type polymer semiconductors in electronic applications. rsc.org The rigid, planar structure of fused thiophene systems is particularly advantageous as it promotes intermolecular π-π stacking, which facilitates efficient charge transport. ep2-bayreuth.de

Role in Photovoltaic Devices (e.g., Organic Solar Cells)

Organic solar cells (OSCs) represent a major application area for materials derived from dimethylthiophene dicarboxylic acid. mdpi.com In OSCs, the active layer typically consists of a bulk heterojunction (BHJ), which is a blend of an electron donor (often a conjugated polymer) and an electron acceptor (like a fullerene derivative). mdpi.com The D-A polymer architecture is particularly effective for OSCs because the narrowed energy gap allows the material to absorb a broader range of the solar spectrum. ep2-bayreuth.dersc.org

The efficiency of an OSC is determined by factors including its open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The energy levels (HOMO and LUMO) of the donor polymer must be appropriately aligned with those of the acceptor to ensure efficient exciton (B1674681) dissociation and charge transfer. mdpi.com For example, introducing a 3,4-dicyanothiophene (B91925) unit into a polymer donor was shown to reduce non-radiative recombination energy loss, leading to a higher open-circuit voltage and a power conversion efficiency (PCE) of 16.6% in a ternary OSC. rsc.org Similarly, thiophene-based organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs) have demonstrated improved power conversion efficiencies due to efficient charge transfer and electron injection into the semiconductor layer. nih.govarabjchem.org

| Polymer/Dye | Architecture | Application | Key Performance Metric |

| P1, P2, P3 Copolymers | Donor-Acceptor | Electrochromics | Absorption peaks at 500-520 nm |

| PCBTTD | Donor-Acceptor | Organic Semiconductor | Hole Mobility: 4.36 × 10⁻⁴ cm² V⁻¹ s⁻¹ |

| PTTPBT | Donor-Acceptor | Organic Semiconductor | Hole Mobility: 2.36 × 10⁻⁴ cm² V⁻¹ s⁻¹ |

| PTPDPBT | Donor-Acceptor | Organic Semiconductor | Hole Mobility: 2.18 × 10⁻⁴ cm² V⁻¹ s⁻¹ |

| DCT-based Terpolymer | Donor-Acceptor | Organic Solar Cell | Power Conversion Efficiency: 16.6% |

| IS-5 Dye | Co-sensitizer | Dye-Sensitized Solar Cell | Power Conversion Efficiency: 2.72% |

Ligands for Metal-Organic Frameworks (MOFs)

Beyond their use in polymers, thiophene dicarboxylic acids are excellent ligands for the construction of metal-organic frameworks (MOFs). acs.orgmdpi.com MOFs are a class of crystalline porous materials built from metal ions or clusters linked together by organic molecules (ligands). bldpharm.com The choice of ligand is critical as it dictates the resulting MOF's structure, pore size, and chemical functionality. bldpharm.com The rigidity and defined geometry of ligands like 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid make them ideal for creating stable and porous frameworks. acs.org

Design and Synthesis of MOFs with Thiophene Dicarboxylic Acid Ligands

The synthesis of MOFs typically involves a solvothermal reaction, where the metal salt and the dicarboxylic acid ligand are heated in a high-boiling-point solvent. acs.org By carefully selecting the metal ion, ligand, and reaction conditions, a wide variety of structures with different topologies and properties can be achieved. acs.orgfigshare.com

For example, 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid (H₂DMTDC) has been used to synthesize a series of three-dimensional microporous MOFs with lanthanide metals such as Europium (Eu), Terbium (Tb), Gadolinium (Gd), and Dysprosium (Dy). acs.org These MOFs exhibit one-dimensional triangular channels and show interesting properties, including gas adsorption and luminescence. acs.org Another study reported the synthesis of a novel manganese-based MOF, [Mn(DMTDC)(DMF)], which displays a 4-connected network structure. researchgate.net The presence of the thiophene group in the ligand can also impart specific functionalities to the MOF, such as sensing capabilities for environmental contaminants like heavy metal ions. acs.org

| MOF Designation | Metal Ion(s) | Ligand | Key Feature/Application |

| {[Ln(DMTDC)₁.₅(H₂O)₂]·DEF}n | Eu, Tb | H₂DMTDC | Luminescence sensing of nitrobenzene, acetone, Cu²⁺ |

| {[Ln(DMTDC)₁.₅(H₂O)₂]·0.5DMF·0.5H₂O}n | Gd, Dy, Er | H₂DMTDC | Magnetocaloric effect (Gd), slow magnetic relaxation (Dy) |

| [Mn(DMTDC)(DMF)] | Mn | H₂DMTDC | 4-connected lvt net topology |

| [Zn(L)(BBI)·(H₂O)₂] | Zn | Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) | Luminescent sensing of Hg(II), Cu(II), Cr(VI) |

Investigation of Structural Properties and Porosity in MOFs

Metal-Organic Frameworks (MOFs) built using thiophene-based dicarboxylic acids as organic linkers exhibit unique structural properties and significant porosity, making them a subject of considerable research. While specific studies on MOFs derived directly from 2,5-dimethylthiophene-3,4-dicarboxylic acid are not extensively detailed in available literature, the analysis of closely related thiophene linkers provides critical insights into the expected structural motifs and porous characteristics.

Research into MOFs constructed from ligands like thieno[3,2-b]thiophene-2,5-dicarboxylate reveals the formation of robust, three-dimensional porous coordination networks. mdpi.comresearchgate.net The structural foundation of these materials often relies on binuclear metal-carboxylate building units. researchgate.net For instance, in a series of rare-earth MOFs, these binuclear units are six-connected, forming a 3D network that aligns with a primitive cubic (pcu) topology. researchgate.net

Table 1: Crystallographic and Porosity Data for a Representative Thiophene-Based MOF Series Data derived from a series of rare-earth MOFs using thieno[3,2-b]thiophene-2,5-dicarboxylate ligand.

| Compound Feature | Description | Reference |

|---|---|---|

| General Formula | [M2(DMF)4(ttdc)3] or [M2(H2O)2(ttdc)3] | researchgate.net |

| Building Unit | Binuclear metal-carboxylate clusters {M2(DMF)4(OOCR)6} | researchgate.net |

| Network Topology | Primitive cubic (pcu) | researchgate.net |

| Dimensionality | 3D framework | mdpi.com |

| Solvent-Accessible Volume | 30% to 46% | mdpi.com |

Photocatalytic Performance of MOFs Derived from Dimethylthiophene Dicarboxylic Acid Ligands

Metal-Organic Frameworks are recognized as promising materials for photocatalysis due to their high surface area, tunable porosity, and the ability to incorporate photoactive organic ligands and metal clusters. mdpi.comresearchgate.net These properties allow MOFs to act as efficient platforms for the degradation of organic pollutants in water. researchgate.netnih.gov The general mechanism involves the absorption of light by the MOF, which generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which mineralize organic dye molecules into simpler products like CO2 and H2O. researchgate.net

While specific photocatalytic performance data for MOFs derived from dimethylthiophene-3,4-dicarboxylic acid are not prominently available, the behavior of other MOFs can serve as an illustrative example. For instance, a zinc-based MOF, BUT-206, synthesized using 2,5-furan dicarboxylic acid, has demonstrated high photocatalytic activity for the degradation of crystal violet dye under UV irradiation. nih.govrsc.org This MOF achieved a degradation efficiency of 92.5% within 120 minutes without the need for a co-catalyst, highlighting its potential as an environmentally friendly "green catalyst". nih.govrsc.org The photocatalytic process was found to follow pseudo-first-order kinetics. rsc.org Furthermore, the stability of BUT-206 was demonstrated through its ability to be regenerated and reused for up to five cycles with sustained performance. nih.govrsc.org Such findings underscore the potential of MOFs with heterocyclic dicarboxylic acid linkers in environmental remediation applications.

Table 2: Photocatalytic Degradation of Crystal Violet using a Representative MOF (BUT-206)

| Parameter | Value / Condition | Reference |

|---|---|---|

| Photocatalyst | BUT-206: [Zn(bpe)(fdc)]·2DMF | nih.govrsc.org |

| Target Pollutant | Crystal Violet | nih.govrsc.org |

| Light Source | UV Irradiation | nih.gov |

| Degradation Efficiency | 92.5% | rsc.org |

| Time for Degradation | 120 minutes | rsc.org |

| Kinetics Model | Pseudo-first order | rsc.org |

| Reusability | Stable for up to 5 cycles | rsc.org |

Functional Materials and Specialty Chemicals

Applications in Dye Synthesis

The thiophene core is a valuable structural motif in the field of dye chemistry. Specifically, substituted 2-aminothiophenes have been identified as important diazo components for producing blue disperse dyes, which are used for coloring materials like polyester (B1180765) and polyamide fibres. sapub.org Although direct application of this compound in this specific context is not detailed, the established use of its chemical relatives highlights the potential of the thiophene ring system in chromophore development. Furthermore, modern synthetic strategies have employed thiophene-based compounds to create organic dyes for advanced applications such as dye-sensitized solar cells (DSSCs). researchgate.net A one-pot, multi-component coupling approach has been developed for the rapid synthesis of such dyes, underscoring the versatility of the thiophene scaffold in creating functional dye molecules. researchgate.net

Contributions to Advanced Functional Polymers

Dimethylthiophene dicarboxylic acid and its esters are valuable monomers for the synthesis of advanced functional polymers, particularly high-performance thiophene-aromatic polyesters. nih.gov By employing a two-step melt polycondensation process, copolyesters can be synthesized from monomers like dimethyl 2,5-thiophenedicarboxylate. nih.gov These polymers exhibit excellent thermal and mechanical properties that can be tailored by adjusting the monomer composition. nih.gov

The incorporation of the rigid thiophene ring into the polymer backbone leads to materials with high glass transition temperatures (Tg), which can be tuned, for instance, between 70–100 °C. nih.gov The resulting copolyesters also demonstrate impressive mechanical strength, with tensile strengths ranging from 23 to 80 MPa. nih.gov Beyond their physical performance, these thiophene-based polyesters show enhanced susceptibility to hydrolysis and notable biodegradability by enzymes like lipases, positioning them as more sustainable alternatives to conventional aromatic polyesters such as PET. nih.gov The broader family of polythiophenes functionalized with carboxylic acid groups is also significant, finding use in applications that leverage their conductive and electronic properties. d-nb.inforsc.org

Table 3: Thermal and Mechanical Properties of Thiophene-Aromatic Copolyesters (PHS Series) Synthesized via melt polycondensation of dimethyl 2,5-thiophenedicarboxylate (DMTD) and dimethyl 2,5-dimethoxyterephthalate (DMDMT) with 1,6-hexanediol.

| Copolyester (DMTD mol%) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Reference |

|---|---|---|---|

| PHS20 (20%) | 70 | 55 | nih.gov |

| PHS30 (30%) | 85 | 80 | nih.gov |

| PHS50 (50%) | 100 | 65 | nih.gov |

| PHS70 (70%) | 90 | 23 | nih.gov |

| PHS90 (90%) | 85 | 25 | nih.gov |

Roles in Catalysis and Ligand Design

Chiral Ligand Development Based on Dimethylthiophene Derivatives

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the development of chiral ligands derived from dimethylthiophene-3,4-dicarboxylic acid for asymmetric catalysis. While the broader class of chiral phosphine (B1218219) ligands is a subject of extensive investigation for their pivotal role in transition-metal-catalyzed asymmetric reactions, the specific use of the this compound scaffold as a backbone for these ligands does not appear to be documented in available research. The design and synthesis of chiral phosphine ligands are crucial for creating the asymmetric environment around a metal center necessary for high enantioselectivity in chemical transformations. However, studies detailing the synthesis and application of such ligands from this particular starting material are not presently available.

There are no specific research findings or established protocols for the synthesis of phosphine ligands for asymmetric catalysis that utilize this compound as a key precursor. The development of chiral phosphine ligands often involves multi-step synthetic pathways starting from readily available chiral precursors. While the rigid thiophene (B33073) backbone of this compound could theoretically offer a platform for the construction of novel chiral ligands, the scientific community has not yet reported on such endeavors. Consequently, there is no data to present on the efficacy or application of such ligands in asymmetric catalysis.

Metal Complexation Studies of Thiophene Dicarboxylic Acid Derivatives

Specific studies on the metal complexation of this compound are not found in the current body of scientific literature. The coordination chemistry of thiophene dicarboxylic acids and their derivatives is an area of interest for the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and luminescence. However, detailed research, including the synthesis, structural characterization, and properties of metal complexes specifically involving the dimethylthiophene-3,4-dicarboxylate ligand, remains to be explored and reported. Therefore, no data on coordination modes, stability constants, or structural features of such complexes can be provided at this time.

Mechanistic Biological Studies Focused on Molecular Interactions

Investigation of Molecular Interactions with Biological Substrates (e.g., DNA/RNA alkylation by dimethyl ester derivatives)

The dimethyl ester derivative of thiophene-3,4-dicarboxylic acid, namely dimethyl thiophene-3,4-dicarboxylate, has been identified as a bioactive molecule. biosynth.com Preliminary studies have indicated that this compound possesses cytotoxic properties. biosynth.com The underlying mechanism for this cytotoxicity is suggested to be its ability to alkylate crucial biological macromolecules. biosynth.com Specifically, it has been shown to be capable of alkylating both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). biosynth.com Such alkylation events can disrupt the normal functions of these nucleic acids, potentially leading to cytotoxic effects. However, it is important to note that while the capacity for alkylation has been established, the precise nature of the interactions between the compound and the acceptor molecules remains an area of ongoing investigation. biosynth.com The specific sites of alkylation on DNA and RNA and the structural consequences of these modifications have not yet been fully elucidated.

Theoretical Postulations of Enzyme or Receptor Binding and Inhibition Mechanisms

While specific theoretical studies on the enzyme or receptor binding of dimethylthiophene-3,4-dicarboxylic acid are not extensively documented, broader in silico and molecular docking studies on various thiophene (B33073) derivatives provide a basis for postulating potential inhibition mechanisms. Thiophene-containing compounds are recognized for their diverse biological activities, which often stem from their ability to interact with the active sites of enzymes.

Theoretical investigations involving thiophene carboxamide derivatives, for example, have suggested their potential as inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and alpha-glucosidase. Molecular docking simulations, a computational technique used to predict the binding orientation of a ligand to a protein, have supported these experimental findings by identifying plausible binding modes within the enzyme active sites.

Furthermore, in silico design and molecular docking studies have been employed to explore novel thiophene derivatives as inhibitors of specific enzymes like phosphodiesterase 4D (PDE4D), which is a target in the treatment of chronic obstructive pulmonary disease (COPD). These computational approaches help in understanding the structure-activity relationships, predicting binding affinities, and identifying key interactions between the thiophene-based ligands and the amino acid residues within the enzyme's binding pocket.

Similarly, theoretical studies on thiazole-bearing thiophene derivatives have been conducted to support their observed anticancer activities. Molecular modeling techniques are utilized to postulate how these compounds might interact with biological targets relevant to cancer, thereby providing a rationale for their cytotoxic effects. These studies collectively suggest that the thiophene core can serve as a scaffold for designing molecules that can fit into and interact with the binding sites of various enzymes and receptors, leading to their inhibition. The specific nature of these interactions, whether through hydrogen bonding, hydrophobic interactions, or other forces, is a key focus of such theoretical postulations.

Predicted Antimicrobial Action Mechanisms (without efficacy data)

The antimicrobial potential of various thiophene derivatives has been a subject of theoretical and mechanistic exploration. While efficacy data for this compound itself is not available, studies on related compounds offer insights into possible mechanisms of antimicrobial action.

One of the predicted mechanisms involves the disruption of microbial cell membranes. It is postulated that certain thiophene derivatives can increase the permeability of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death. Molecular docking studies have also suggested that some thiophene compounds may exert their antimicrobial effect by binding to and inhibiting the function of essential bacterial proteins, such as outer membrane proteins (OMPs).

For instance, 2-thiophene carboxylic acid thiourea (B124793) derivatives have been noted for their potential antibacterial and antifungal properties. The predicted mechanism for such compounds often involves interference with microbial metabolic pathways or structural components.

Furthermore, some studies on 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from related chemical precursors, have indicated a potential for antimicrobial activity. Mechanistic predictions for these compounds suggest that they may be more effective against Gram-positive bacteria compared to Gram-negative bacteria, possibly due to differences in the cell wall structure between these two types of bacteria. The specific molecular targets and the precise nature of the inhibitory interactions for these predicted antimicrobial actions remain a subject for further detailed investigation.

Current Research Gaps and Future Academic Directions

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of thiophene-based molecules has traditionally relied on a set of established reactions. However, the increasing demand for environmentally friendly and efficient chemical processes necessitates the exploration of new synthetic methodologies.

Current Landscape: Established synthetic routes to thiophenedicarboxylic acids often involve multi-step processes such as the hydrolysis of corresponding dinitrile precursors or the oxidation of dialkylthiophene derivatives. For instance, the hydrolysis of thiophene-3,4-dicarbonitrile is a known method, but it often requires harsh conditions, such as the use of a strong base in a high-boiling point solvent like ethylene (B1197577) glycol. Similarly, oxidation of 3,4-dimethylthiophene (B1217622) would require strong oxidizing agents, raising concerns about functional group tolerance and waste generation.

Research Gaps and Future Directions: A significant research gap exists in the development of catalytic, atom-economical, and sustainable methods for the synthesis of dimethylthiophene-3,4-dicarboxylic acid. Future research should focus on:

C-H Activation/Carboxylation: Direct carboxylation of 3,4-dimethylthiophene using CO2 as a renewable C1 source would represent a highly sustainable approach. This would require the development of novel catalyst systems capable of selectively activating the C-H bonds at the 2- and 5-positions of the thiophene (B33073) ring.

Cyclization Reactions: Exploring modern cyclization strategies, such as those based on functionalized alkynes, could offer new regioselective pathways to the thiophene core with the desired substitution pattern already in place. nih.gov

Biocatalysis: The use of engineered enzymes for the selective oxidation of methyl groups or for the construction of the thiophene ring itself is a largely unexplored but highly promising avenue for green synthesis.

| Synthetic Strategy | Current Limitations | Future Research Focus |

| Hydrolysis of Dinitriles | Harsh reaction conditions, waste generation | Milder hydrolysis catalysts |

| Oxidation of Dimethylthiophene | Use of stoichiometric strong oxidants | Catalytic aerobic oxidation, biocatalysis |

| C-H Carboxylation | Limited to specific substrates, catalyst development needed | Highly selective and efficient catalysts for direct CO2 utilization |

| Cyclization Methods | Precursor availability and complexity | One-pot, multicomponent reactions from simple starting materials |

Advanced Functionalization Strategies for Tailored Material Properties